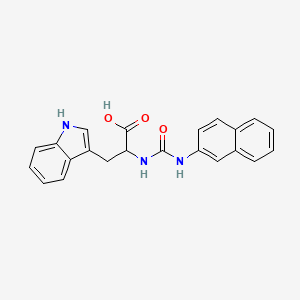![molecular formula C27H27NO2 B12477792 2-[({2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methyl)amino]-1-phenylethanol](/img/structure/B12477792.png)
2-[({2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methyl)amino]-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]-1-PHENYLETHANOL is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]-1-PHENYLETHANOL typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylphenylmethanol with naphthalene-1-carbaldehyde in the presence of a suitable catalyst to form an intermediate, which is then further reacted with phenylethanolamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]-1-PHENYLETHANOL can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]-1-PHENYLETHANOL has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]-1-PHENYLETHANOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets 2-[({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]-1-PHENYLETHANOL apart from similar compounds is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C27H27NO2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[[2-[(4-methylphenyl)methoxy]naphthalen-1-yl]methylamino]-1-phenylethanol |
InChI |
InChI=1S/C27H27NO2/c1-20-11-13-21(14-12-20)19-30-27-16-15-22-7-5-6-10-24(22)25(27)17-28-18-26(29)23-8-3-2-4-9-23/h2-16,26,28-29H,17-19H2,1H3 |
InChI Key |
AWAOTMJXYPXHKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCC(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12477712.png)
![2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(prop-2-en-1-yl)benzamide](/img/structure/B12477713.png)
![1,3-dimethyl-3,5-dihydroimidazo[4,5-f]benzimidazol-2(1H)-one](/img/structure/B12477728.png)
![1-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}propan-2-ol](/img/structure/B12477729.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B12477731.png)
![4-(11-amino-5-hydroxy-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,10-tetraen-15-yl)-N-methylbenzamide](/img/structure/B12477732.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B12477746.png)
![5-{[4-methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12477751.png)
![3-(3-{4-[bis(4-methylphenyl)methyl]piperazin-1-yl}propyl)-1H-indole](/img/structure/B12477752.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B12477757.png)
![N-[3-(acetylamino)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B12477769.png)

![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-1-phenylbutan-1-amine](/img/structure/B12477774.png)
![1-{3-[(4-methylbenzyl)oxy]phenyl}-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B12477776.png)
